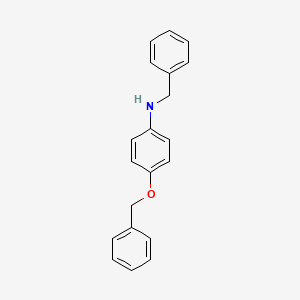

N-Benzyl-4-(benzyloxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-phenylmethoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO/c1-3-7-17(8-4-1)15-21-19-11-13-20(14-12-19)22-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKSKHQCXAWZNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401034573 | |

| Record name | N-Benzyl-4-(benzyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401034573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39860-72-5 | |

| Record name | N-Benzyl-4-(benzyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401034573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for N Benzyl 4 Benzyloxy Aniline

Direct Synthetic Approaches to N-Benzyl-4-(benzyloxy)aniline

Direct synthetic methods offer an efficient means to access the target molecule by directly connecting the benzyl (B1604629) group to the nitrogen atom of 4-(benzyloxy)aniline (B124853) or vice versa. These approaches are often favored for their atom economy and potentially shorter reaction sequences.

N-Alkylation of Amines with Alcohols

A prominent and environmentally conscious method for synthesizing this compound is the direct N-alkylation of 4-(benzyloxy)aniline with benzyl alcohol. This approach avoids the use of toxic and mutagenic alkyl halides. derpharmachemica.com The reaction typically proceeds through a domino sequence involving the in-situ oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction of the imine to the desired secondary amine. derpharmachemica.com This process is often referred to as a "borrowing hydrogen" or "hydrogen autotransfer" reaction, as the hydrogen produced during the initial alcohol dehydrogenation is consumed in the final reduction step. derpharmachemica.commdpi.com

The N-alkylation of amines with alcohols via catalytic hydrogen transfer is an economically and environmentally attractive method. derpharmachemica.com Among various catalysts, copper oxide nanoparticles (CuO NPs) have emerged as an effective, recyclable heterogeneous catalyst for this transformation. derpharmachemica.comresearchgate.net This method circumvents the need for pre-activation of the alcohol and avoids the formation of salt waste products, with water being the only byproduct. derpharmachemica.com The use of nanocrystalline CuO is advantageous due to its high catalytic activity, good recyclability, and improved selectivity. derpharmachemica.com The reaction mechanism involves a domino sequence: the catalyst facilitates the dehydrogenation of benzyl alcohol to benzaldehyde (B42025), which then condenses with 4-(benzyloxy)aniline to form an imine intermediate. This intermediate is subsequently reduced by the hydrogen initially abstracted from the alcohol, which is held by the catalyst. derpharmachemica.com

The efficiency of the CuO NP-catalyzed N-alkylation is highly dependent on the reaction conditions. Research has shown that a combination of a catalytic amount of CuO nanoparticles with a base in a suitable solvent is crucial for high yields. derpharmachemica.comresearchgate.net The synthesis of this compound has been successfully achieved using this method. derpharmachemica.com

Optimization studies for similar N-alkylation reactions, such as the reaction of aniline (B41778) with benzyl alcohol, have identified key parameters. For instance, using Pd(OAc)₂ as a precursor for a palladium nanoparticle catalyst, optimization of the catalyst amount and the ratio of alcohol to amine was shown to be beneficial. mdpi.com In the CuO NP-catalyzed system, screening of different bases and solvents was performed to find the optimal conditions. derpharmachemica.com The reaction is typically carried out at elevated temperatures to drive the dehydrogenation and condensation steps. derpharmachemica.com

Below is a table summarizing the optimized conditions for the synthesis of this compound using CuO NPs.

| Parameter | Condition | Source |

| Catalyst | Copper Oxide Nanoparticles (CuO NPs) | derpharmachemica.com |

| Reactants | 4-(benzyloxy)aniline, Benzyl alcohol | derpharmachemica.com |

| Base | K₂CO₃ | derpharmachemica.com |

| Solvent | Toluene (B28343) | derpharmachemica.com |

| Temperature | 110 °C | derpharmachemica.com |

Catalytic Hydrogen Transfer Reactions (e.g., Copper Oxide Nanoparticle Catalysis)

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for forming C-N bonds. umich.edu In the context of synthesizing this compound, this strategy can be implemented in two ways: reacting 4-(benzyloxy)aniline with benzaldehyde or reacting benzylamine (B48309) with 4-(benzyloxy)benzaldehyde (B125253). The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ by a suitable reducing agent. umich.edu

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium borohydride (B1222165) (NaBH₄) in the presence of an acid like acetic acid. umich.eduarkat-usa.org NaBH(OAc)₃ is often preferred due to its mildness and high selectivity for the iminium ion over the carbonyl group. arkat-usa.org A one-pot procedure involving the mixing of the amine, aldehyde, and reducing agent is typical. arkat-usa.org For example, a general procedure involves stirring the aldehyde, amine, NaBH(OAc)₃, and acetic acid in a solvent like dichloromethane (B109758) overnight at room temperature. arkat-usa.org This method has been successfully applied to produce various substituted anilines in high yields. arkat-usa.org

A tandem direct reductive amination/N-Boc protection procedure has also been described, highlighting the utility of this method with substrates like benzyloxyaniline. nih.gov

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Source |

| 4-(benzyloxy)aniline | Benzaldehyde | NaBH(OAc)₃ / Acetic Acid | Dichloromethane | arkat-usa.org |

| Benzylamine | 4-(Benzyloxy)benzaldehyde | NaBH₄ / Acetic Acid | Methanol | umich.edu |

Nucleophilic Substitution Pathways

The classical approach to N-alkylation involves the nucleophilic substitution reaction between an amine and an alkyl halide. derpharmachemica.com For the synthesis of this compound, this would involve the reaction of 4-(benzyloxy)aniline with a benzyl halide, such as benzyl bromide or benzyl chloride. The nitrogen atom of the aniline acts as a nucleophile, attacking the benzylic carbon and displacing the halide.

This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include potassium carbonate or N,N-Diisopropylethylamine (DIPEA). vulcanchem.com A polar aprotic solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) is often used to facilitate the reaction, which may require elevated temperatures, especially given the lower nucleophilicity of aromatic amines. vulcanchem.com While this method is straightforward, it can suffer from issues like over-alkylation and the use of potentially hazardous alkylating agents. derpharmachemica.com

Convergent Synthesis through Precursors and Advanced Intermediates

A convergent synthesis strategy involves the independent preparation of key building blocks, which are then combined in the final stages to form the target molecule. For this compound, the key precursors are 4-(benzyloxy)aniline and a suitable benzylating agent (e.g., benzyl alcohol, benzaldehyde, or benzyl halide).

The synthesis of the crucial intermediate, 4-(benzyloxy)aniline, typically starts from 4-nitrophenol (B140041). The first step is an O-benzylation via a Williamson ether synthesis, where 4-nitrophenol is treated with benzyl chloride or benzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as DMF. This reaction proceeds through the formation of a phenoxide ion which then acts as a nucleophile.

The resulting 4-benzyloxynitrobenzene is then subjected to a reduction of the nitro group to an amine. A common and efficient method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under hydrogen pressure. This reduction is typically clean and high-yielding. An alternative to catalytic hydrogenation is using reducing agents like tin(II) chloride or iron in acidic media. Following the reduction, the product, 4-(benzyloxy)aniline, can be isolated, sometimes as its hydrochloride salt by treatment with hydrochloric acid. google.comprepchem.com

Once 4-(benzyloxy)aniline is synthesized, it can be coupled with a benzylating agent using one of the direct methods described in section 2.1 (e.g., reductive amination with benzaldehyde or N-alkylation with benzyl alcohol/halide) to yield the final product, this compound. A similar convergent approach involves the synthesis of 4-(benzyloxy)benzylamine, which can then be reacted with a suitable phenylating agent.

The following table outlines a typical convergent synthesis route for 4-(benzyloxy)aniline.

| Step | Starting Material | Reagents | Product | Yield | Source |

| 1. O-Benzylation | 4-Nitrophenol | Benzyl chloride, K₂CO₃, DMF | 4-Benzyloxynitrobenzene | Near-quantitative | |

| 2. Nitro Reduction | 4-Benzyloxynitrobenzene | H₂, 10% Pd/C, Methanol | 4-(Benzyloxy)aniline | 87.5–88.2% |

Preparation of 4-(Benzyloxy)aniline and its Derivatives

The formation of the 4-(benzyloxy)aniline scaffold is a critical precursor step. This is generally achieved through the benzylation of a suitable phenolic compound, followed by the transformation of a functional group to the desired amine.

O-Benzylation of Phenolic Precursors (e.g., 4-Nitrophenol Benzylation)

The synthesis commonly commences with the O-benzylation of 4-nitrophenol. This reaction involves the nucleophilic substitution of a benzyl halide, typically benzyl chloride, with the phenoxide ion of 4-nitrophenol. The reaction is conducted in the presence of a base, such as potassium carbonate or sodium carbonate, to facilitate the deprotonation of the phenolic hydroxyl group. Solvents like dimethylformamide (DMF) are often employed.

A typical procedure involves reacting 4-nitrophenol with benzyl chloride in DMF with a carbonate base at temperatures ranging from 60–70°C for several hours, leading to near-quantitative yields of the intermediate, 4-benzyloxy-1-nitrobenzene. Another documented method utilizes a two-phase system with an aqueous solution of sodium hydroxide (B78521) and an organic solvent, which can be heated to facilitate the reaction. google.com The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can also enhance the reaction rate and yield. google.com

Table 1: O-Benzylation of 4-Nitrophenol

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield of 4-Benzyloxy-1-nitrobenzene |

|---|---|---|---|---|---|

| 4-Nitrophenol | Benzyl chloride | K₂CO₃/Na₂CO₃ | DMF | 60–70°C | ~91.58% google.com |

| 4-Nitrophenol | Benzyl chloride | NaOH | Water/Organic Solvent | 100°C google.com | High |

| 4-Nitrophenol | Benzyl chloride | K₂CO₃ | Water/Ethanol (B145695) | 85-90°C | High google.com |

Reduction of Nitroaromatic Intermediates (e.g., 4-Benzyloxy-1-nitrobenzene to 4-(Benzyloxy)aniline)

The subsequent step involves the reduction of the nitro group in 4-benzyloxy-1-nitrobenzene to an amino group to yield 4-(benzyloxy)aniline. google.com Several reduction methods are available, with catalytic hydrogenation being a common and efficient choice for industrial applications. This process typically employs a palladium on carbon (Pd/C) catalyst under hydrogen pressure in a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures and pressures to ensure complete conversion.

Alternative reducing agents can also be used. For instance, stannous chloride (SnCl₂) in the presence of an acid is effective for this transformation and is known to be compatible with benzyl ether and chloro functionalities. semanticscholar.org Iron powder in the presence of an acid or ammonium (B1175870) chloride is another classical method for nitro group reduction. semanticscholar.org More contemporary approaches include electrocatalytic methods and transfer hydrogenation using reagents like hydrazine (B178648) hydrate (B1144303) with a catalyst such as Raney nickel. mdpi.com The choice of reducing agent can be critical to avoid the cleavage of the benzyl ether group. semanticscholar.org

Table 2: Reduction of 4-Benzyloxy-1-nitrobenzene

| Reducing Agent | Catalyst | Solvent | Conditions | Yield of 4-(Benzyloxy)aniline |

|---|---|---|---|---|

| H₂ | 10% Pd/C | Methanol/Ethanol | 55–65°C, 2–3 MPa | 87.5–88.2% |

| SnCl₂·2H₂O | HCl | Ethanol | - | High semanticscholar.org |

| Fe | NH₄Cl | - | - | Moderate semanticscholar.org |

| Hydrazine hydrate | Raney Nickel | - | Milder conditions | ~75% |

| NaBH₄ | Co-Co₂B nanocomposites | - | - | 90% rsc.org |

Hydrolysis of Acetamido Derivatives (e.g., N-(4-(benzyloxy)phenyl)acetamide Hydrolysis)

An alternative route to 4-(benzyloxy)aniline involves the hydrolysis of an acetamido derivative, such as N-(4-(benzyloxy)phenyl)acetamide. vulcanchem.com This intermediate can be prepared by the benzylation of acetaminophen (B1664979) (N-(4-hydroxyphenyl)acetamide). vulcanchem.comnih.gov The benzylation is typically carried out using benzyl bromide in the presence of a base like sodium hydroxide in a solvent such as methanol. vulcanchem.comnih.gov

The subsequent hydrolysis of the acetamide (B32628) group to the desired aniline is usually achieved under basic or acidic conditions. commonorganicchemistry.com Refluxing N-(4-(benzyloxy)phenyl)acetamide with a strong base like potassium hydroxide (KOH) in a suitable solvent will cleave the amide bond to furnish 4-(benzyloxy)aniline. vulcanchem.com While effective, these conditions can be harsh and may not be suitable for substrates with sensitive functional groups. commonorganicchemistry.com Milder deprotection methods have also been developed to circumvent these issues. organic-chemistry.orgorganic-chemistry.org

Table 3: Synthesis via Acetamido Derivative

| Step | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| Benzylation | Acetaminophen | Benzyl bromide, NaOH, Methanol | N-(4-(benzyloxy)phenyl)acetamide | 98% vulcanchem.com |

| Hydrolysis | N-(4-(benzyloxy)phenyl)acetamide | KOH, Reflux | 4-(Benzyloxy)aniline | 80% vulcanchem.com |

Introduction of the N-Benzyl Moiety

Once 4-(benzyloxy)aniline is obtained, the final step is the introduction of the N-benzyl group to form the target compound, this compound.

Alkylation of Aniline Derivatives with Benzyl Halides

The N-benzylation of 4-(benzyloxy)aniline is a nucleophilic substitution reaction where the amino group of the aniline attacks the electrophilic carbon of a benzyl halide, such as benzyl chloride or benzyl bromide. tsijournals.com This reaction is a form of N-alkylation. tsijournals.com The reaction can be carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The use of catalysts can also facilitate this transformation. For instance, copper-chromite has been used as a catalyst for the N-alkylation of anilines with benzyl alcohol. tsijournals.com Niobium oxide has also been shown to be an effective catalyst for the N-alkylation of aniline with benzyl alcohol, proceeding via an SN1 mechanism. sioc-journal.cn

Phase-Transfer Catalysis in N-Benzylation

Phase-transfer catalysis (PTC) offers a powerful and often more efficient method for N-alkylation reactions. researchgate.netrsc.org In this approach, a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide, facilitates the transfer of the anionic nucleophile (in this case, the deprotonated aniline) from the aqueous or solid phase to the organic phase where the alkylating agent (benzyl halide) resides. fzgxjckxxb.com This technique can lead to higher reaction rates, milder reaction conditions, and simplified work-up procedures. niscpr.res.in The use of PTC is particularly advantageous for scaling up N-alkylation reactions, as it can help overcome mass transfer limitations often encountered in batch processes. researchgate.net The benzylation of anilines using PTC has been successfully applied in various synthetic contexts. anl.gov

Considerations in Sustainable and Scalable Synthesis

The efficiency and sustainability of synthesizing this compound, often via N-alkylation or reductive amination pathways, are significantly enhanced by the use of recoverable and reusable catalysts. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by simple filtration, which prevents metal contamination of the product and allows the catalyst to be reused over multiple cycles. d-nb.infonih.gov

Several earth-abundant metal catalysts have shown promise in amination reactions. For instance, nanocrystalline copper(II) oxide (CuO) has been employed as a recyclable catalyst for the direct N-alkylation of amines with alcohols. derpharmachemica.com In a study, this CuO catalyst was used in the synthesis of this compound from 4-(benzyloxy)aniline and benzyl alcohol in toluene. derpharmachemica.com Similarly, nanostructured catalysts based on iron and cobalt have been developed for reductive aminations, demonstrating high activity, selectivity, and reusability. d-nb.infonih.gov These 3d-metal catalysts are desirable because they replace expensive and rare noble metals like palladium and platinum. nih.gov

Palladium-based catalysts, while more expensive, are also highly efficient and can be rendered recyclable. A mixed catalyst system of palladium-on-carbon (Pd/C) and niobic acid-on-carbon (Nb₂O₅/C) has been shown to be effective for the hydrogenative deprotection of N-benzyl groups and is easily removed and reusable. acs.org Research on Pd(II) complexes has also demonstrated catalyst recyclability in the N-benzylation of aniline with benzyl alcohol for up to five cycles. researchgate.net

Process efficiency is further improved by designing one-pot syntheses, which combine multiple reaction steps into a single operation. This approach avoids the lengthy separation and purification of intermediates, saving time, energy, and solvents. labmanager.comekb.eg For instance, a one-pot method for a related compound, N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline, integrates the initial benzylation of 4-hydroxybenzaldehyde (B117250) with the subsequent condensation reaction with 4-fluoroaniline, streamlining the production process. google.com Such integrated processes are crucial for reducing costs and environmental footprint in industrial-scale synthesis. google.comacs.org

Solvents constitute a significant portion of the material used in chemical processes, often accounting for 80-90% of the total mass, and are a major source of waste and environmental pollution. royalsocietypublishing.orgroyalsocietypublishing.org Traditional organic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and toluene are effective but pose significant health and environmental risks due to their toxicity and volatility. royalsocietypublishing.orgewadirect.com

Green chemistry principles advocate for the replacement of these hazardous solvents with safer, more environmentally benign alternatives. labmanager.comimist.ma Several major pharmaceutical companies have developed solvent selection guides to aid chemists in choosing greener options. labmanager.comewadirect.comtext2fa.ir These guides categorize solvents based on safety, health, and environmental criteria.

Recommended solvents typically include water, ethanol, isopropanol, and ethyl acetate. Water is considered one of the greenest solvents as it is non-toxic, non-flammable, and inexpensive, though its application can be limited by the poor solubility of organic substrates. royalsocietypublishing.org Ethanol is a bio-based solvent that is also highly recommended. google.com For example, the synthesis of this compound precursors has been successfully carried out in ethanol. ekb.eg

Problematic solvents , which should be used with caution, include toluene, acetonitrile, and methylcyclohexane. labmanager.com Hazardous and highly hazardous solvents like DMF, DCM, benzene (B151609), and chloroform (B151607) should be avoided wherever possible. labmanager.comewadirect.com

Recent research has focused on novel solvent systems like ionic liquids (ILs) and deep eutectic solvents (DESs). ewadirect.commdpi.com ILs are salts with low melting points that have negligible vapor pressure, reducing air pollution. ewadirect.com They can be used as recyclable media for reactions like the chlorination of anilines, offering a safer alternative to traditional methods. beilstein-journals.org DESs also offer a greener alternative and have been used effectively in various amination reactions, sometimes acting as both solvent and catalyst. mdpi.com The choice of solvent can dramatically impact reaction outcomes, and a shift to a greener solvent may require process optimization to maintain high yields and efficiency. royalsocietypublishing.org

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways of the Amino Group

The secondary amino group in N-Benzyl-4-(benzyloxy)aniline is a key functional handle, exhibiting characteristic nucleophilicity and susceptibility to oxidation and dealkylation.

Nucleophilic Reactivity and Derivatization

The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the amino group, enabling reactions with a variety of electrophiles. This reactivity is fundamental to the derivatization of the parent molecule. Similar to other N-benzylanilines, it can undergo acylation, alkylation, and other C-N bond-forming reactions. cymitquimica.com For instance, N-benzylaniline readily reacts with acylating agents like tert-butyl malonate in the presence of a coupling reagent to form the corresponding amide.

The nucleophilicity of the nitrogen is influenced by the electronic properties of the substituents on the aromatic ring. The para-benzyloxy group is an electron-donating group through resonance, which increases the electron density on the aniline (B41778) ring and, consequently, the nucleophilicity of the attached nitrogen atom compared to unsubstituted N-benzylaniline. quora.comchemistrysteps.com This enhanced reactivity facilitates its participation in various coupling reactions to synthesize more complex molecules.

| Reaction Type | Reagent/Electrophile | Conditions | Product Type |

| Acylation | Acyl Chloride (R-COCl) | Base (e.g., Triethylamine) | N-acyl-N-benzyl-4-(benzyloxy)aniline |

| Alkylation | Alkyl Halide (R'-X) | Base (e.g., K₂CO₃) | N-alkyl-N-benzyl-4-(benzyloxy)aniline |

| Michael Addition | α,β-Unsaturated Carbonyl | Base catalyst | β-Amino carbonyl compound |

Oxidation Reactions (e.g., Formation of Benzylideneanilines)

The oxidation of N-benzylanilines to the corresponding imines (benzylideneanilines or Schiff bases) is a well-documented transformation. This reaction can be achieved using various oxidizing agents, including halogens (iodine, bromine, chlorine) or hypohalites in an alkaline medium like methanolic potassium hydroxide (B78521). rsc.org The mechanism of this oxidation has been studied in detail and is proposed to involve a rate-determining attack of the hypohalite on both the amine nitrogen and a proton on the benzylic carbon via a cyclic transition state. rsc.org This leads to a zwitterionic intermediate that rearranges and subsequently eliminates a hydrogen halide to furnish the final imine product.

Kinetic studies on substituted N-benzylanilines have shown that electron-donating groups on the aniline ring accelerate the reaction, as indicated by a negative Hammett ρ value of –1.15. rsc.org Therefore, the electron-donating benzyloxy group at the para-position of this compound is expected to increase the rate of oxidation to the corresponding N-(4-(benzyloxy)phenyl)benzenecarboximidoyl compound compared to unsubstituted N-benzylaniline. Other catalytic systems, such as those employing cobalt Schiff base complexes with molecular oxygen or iodosobenzene (B1197198) with transition-metal porphyrins, have also proven effective for this transformation. ias.ac.in

N-Debenzylation Processes

The removal of the N-benzyl group is a crucial deprotection step in multi-step syntheses. A variety of methods exist for N-debenzylation, broadly categorized as reductive, oxidative, or acid/base-mediated processes. sioc-journal.cn

Reductive N-Debenzylation: Catalytic hydrogenolysis is the most common method, typically employing a palladium-on-carbon (Pd/C) catalyst with hydrogen gas. researchgate.netnih.gov This method is highly efficient but presents a significant challenge for this compound, as the O-benzyl ether is also susceptible to cleavage under these conditions. Achieving selective N-debenzylation requires careful selection of catalysts and conditions. Recent studies have shown that a mixed catalyst system of Pd/C and niobic acid-on-carbon can facilitate smooth hydrogenative deprotection of N-benzyl anilines. acs.org

Oxidative N-Debenzylation: Oxidative methods can offer better selectivity. Reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) have been shown to chemoselectively cleave N-benzyl groups from tertiary amines, even in the presence of O-benzyl ethers. rsc.org Another approach involves the oxidation of the benzylic position using systems like potassium tert-butoxide/DMSO and oxygen, which has been successfully applied to N-benzylated heterocycles. researchgate.netcolab.ws

| Method | Reagents | Key Features & Selectivity |

| Reductive (Hydrogenolysis) | H₂, Pd/C | Highly efficient but generally non-selective; cleaves both N-benzyl and O-benzyl groups. researchgate.net |

| Reductive (Combined Catalyst) | H₂, Pd/C, Nb₂O₅/C | Facilitates N-debenzylation under milder conditions, potentially improving selectivity. acs.org |

| Oxidative (CAN) | Ceric Ammonium Nitrate (CAN) | Offers high chemoselectivity for N-debenzylation over O-debenzylation. rsc.org |

| Oxidative (Radical) | KBr, Oxone | A transition-metal-free method that generates bromo radicals to effect oxidative debenzylation. organic-chemistry.org |

| Base-Promoted Oxidation | KOtBu, DMSO, O₂ | Effective for N-debenzylation of various nitrogen heterocycles; proceeds via a benzylic anion intermediate. researchgate.netcolab.ws |

Reactions Involving the Benzyloxy Substituent

The benzyloxy group, while often employed as a stable protecting group for the phenolic oxygen, can also be a site of chemical transformation.

Cleavage and Functional Group Interconversion

The primary reaction involving the benzyloxy substituent is its cleavage to unmask the phenol (B47542), a process known as O-debenzylation. This transformation is critical for synthesizing phenolic end-products.

Hydrogenolysis: Similar to N-debenzylation, catalytic hydrogenolysis with H₂ and Pd/C is a highly effective method for cleaving the benzyl (B1604629) ether bond to yield the corresponding phenol, 4-(benzylamino)phenol, and toluene (B28343) as a byproduct. youtube.com This reaction is clean and high-yielding but, as mentioned, lacks selectivity in a molecule containing both N-benzyl and O-benzyl groups.

Lewis Acid-Mediated Cleavage: Strong Lewis acids are widely used to cleave benzyl ethers. Reagents such as boron trichloride (B1173362) (BCl₃), boron tribromide (BBr₃), and aluminum chloride (AlCl₃) can effect debenzylation. organic-chemistry.orgmdma.ch The use of a cation scavenger, such as pentamethylbenzene, in conjunction with BCl₃ allows for chemoselective debenzylation of aryl benzyl ethers at low temperatures in the presence of other sensitive functional groups. organic-chemistry.org A boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) is another mild reagent for this purpose. organic-chemistry.org

Once the phenolic hydroxyl group is revealed, it can be converted into a variety of other functional groups. For example, it can be alkylated to form different ethers, esterified, or used to direct further aromatic substitutions.

Nucleophilic Aromatic Substitution Effects

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be activated by potent electron-withdrawing groups (such as -NO₂) and to possess a good leaving group (such as a halide). researchgate.net The mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing substituents. researchgate.net

The aniline ring in this compound lacks a conventional leaving group and is substituted with an electron-donating benzyloxy group. The benzyloxy group functions as an activating group for electrophilic aromatic substitution because it donates electron density to the ring through resonance, stabilizing the cationic intermediate (the sigma complex). minia.edu.egorgosolver.comlibretexts.org

Conversely, in a hypothetical SNAr reaction (e.g., if a leaving group were present on the ring), the electron-donating nature of the benzyloxy group would destabilize the negatively charged Meisenheimer complex. This effect makes the ring less susceptible to nucleophilic attack, thereby deactivating it towards SNAr. Therefore, the benzyloxy group has a strong deactivating effect for nucleophilic aromatic substitution. Recent advances, however, have shown that SNAr reactions on electron-rich alkoxyarenes can be achieved using photoredox catalysis, which proceeds via a cation-radical-accelerated mechanism, bypassing the need for traditional electron-withdrawing groups. nih.govnih.govscience.gov

Reactivity of the Aromatic Rings

The reactivity of the two aromatic rings in this compound is significantly influenced by the attached substituents. The aniline ring is substituted with a benzylamino group, while the other phenyl ring is part of a benzyloxy group. These substituents dictate the regioselectivity and rate of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (e.g., Nitration)

Electrophilic aromatic substitution reactions, such as nitration, target the electron-rich aromatic rings. The nitration of aromatic compounds typically involves the use of nitric acid (HNO₃) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comminia.edu.eg The nitronium ion is then attacked by the π electrons of the aromatic ring in the rate-determining step, leading to the formation of a carbocation intermediate known as a sigma complex or benzenonium ion. masterorganicchemistry.comminia.edu.egmsu.edu This intermediate is resonance-stabilized. minia.edu.eg In a subsequent fast step, a weak base removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring. masterorganicchemistry.comminia.edu.eg

In the case of substituted anilines like 4-(benzyloxy)aniline (B124853), the benzyloxy group's mesomeric (+M) effect activates the aromatic ring, directing incoming electrophiles to the ortho and para positions. However, the amino group's inductive (-I) effect can deactivate the ring. For 4-(benzyloxy)aniline, nitration with a mixture of nitric and sulfuric acids at 0°C results in substitution at the 3-position (meta to the benzyloxy group and ortho to the amino group).

Recent advancements have explored photocatalytic nitration of 4-(benzyloxy)aniline using UV light and a TiO₂ catalyst at ambient temperatures, achieving an 80% yield with high regioselectivity for the ortho position relative to the amino group.

Influence of Substituents on Aromatic Ring Reactivity

The substituents on an aromatic ring profoundly affect its reactivity towards electrophilic substitution by modulating the electron density of the ring through inductive and resonance effects. libretexts.orglibretexts.org

Activating Groups: Electron-donating groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.orglibretexts.org Groups like amino (-NH₂), hydroxyl (-OH), alkoxy (-OR), and alkyl groups are considered activating. libretexts.org They donate electrons primarily through resonance (p-π conjugation), where a lone pair of electrons on the atom attached to the ring is delocalized into the ring. libretexts.orglibretexts.org This effect is particularly strong for amino and hydroxyl groups. libretexts.org Alkyl groups activate the ring through an inductive effect. libretexts.org

Deactivating Groups: Electron-withdrawing groups decrease the electron density of the ring, making it less nucleophilic and less reactive. libretexts.orglibretexts.org Groups such as nitro (-NO₂), cyano (-CN), and carbonyl (-COR) are deactivating. libretexts.org They withdraw electrons from the ring through both inductive and resonance effects. libretexts.org Halogens are an exception; they are deactivating due to their strong inductive effect but are ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance. libretexts.org

In this compound, the aniline ring is activated by the secondary amino group, and the phenyl ring of the benzyloxy group is also activated. The benzyloxy group (-OCH₂C₆H₅) attached to the aniline core in 4-(benzyloxy)aniline is an electron-donating group due to the oxygen atom's lone pairs, which can participate in resonance. This increases the electron density on the aromatic ring, enhancing its reactivity in electrophilic substitution reactions. The benzyl group on the nitrogen atom in this compound also influences the reactivity.

Catalytic Transformations and De-protection Strategies

The benzyl groups in this compound serve as protecting groups for the amine and hydroxyl functionalities. Their removal (deprotection) is a key step in many synthetic routes and is often achieved through catalytic methods.

Hydrogenation Mechanisms (e.g., Pd/C-catalyzed hydrogenative deprotection)

Palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenative deprotection of benzyl groups. nih.govacs.org This method is considered a green and sustainable process due to the ease of catalyst removal and potential for reuse. nih.govacs.org The generally accepted mechanism for hydrogenolysis involves the adsorption of the substrate onto the palladium surface. researchgate.net For N-benzyl anilines, the process using a hydrogen source like formate (B1220265) involves:

Sorption of the formate anion.

Abstraction of the formyl hydrogen, which is the rate-limiting step.

Approach of the substrate to the catalyst surface.

Formation of the deprotected product. researchgate.net

However, the catalytic activity of Pd/C can decrease over time due to the strong coordination of the amine substrate and product to the palladium surface, which can poison the catalyst. nih.govacs.org This often necessitates the use of high pressure and/or high temperature to achieve complete deprotection. nih.govacs.org In some cases, the reaction system of NaBH₄, CH₃CO₂H, and Pd/C can be used to generate H₂ in situ for hydrogenation, but this system may not be effective for O-debenzylation. scirp.orgsciforum.net

Role of Acidic Catalysts in Deprotection (e.g., Niobic Acid-on-Carbon)

To overcome the catalyst poisoning issue in Pd/C-catalyzed hydrogenations, acidic co-catalysts can be employed. The addition of acids can delay the poisoning of the Pd/C catalyst by forming ammonium salts with the amine, thereby reducing its coordination to the palladium surface. nih.gov

A notable development is the use of a solid acid catalyst, niobic acid on carbon (Nb₂O₅/C), in conjunction with Pd/C. nih.govacs.orgnih.gov This mixed catalyst system has been shown to effectively facilitate the hydrogenative deprotection of N-benzyl groups under a hydrogen atmosphere. nih.govacs.orgnih.gov Nb₂O₅/C is prepared from NbCl₅ and activated carbon. nih.govacs.org The key advantages of this system are that the catalysts are heterogeneous and can be easily removed by filtration, and the deprotected amine can be obtained in excellent yield without a separate neutralization step. nih.govacs.orgnih.gov This facilitating effect of Nb₂O₅/C has also been observed in the deprotection of N-benzyloxycarbonyl (Cbz) and O-benzyl groups. nih.govacs.orgnih.gov

Mechanistic Aspects of Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr While specific mechanistic studies on this compound are not extensively detailed in the provided context, the general mechanisms of common coupling reactions provide insight.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction typically involves an organoborane and a halide. libretexts.org The catalytic cycle consists of three main steps:

Oxidative Addition: The Pd(0) catalyst adds to the organohalide to form a Pd(II) complex. libretexts.org

Transmetalation: The organic group from the organoborane is transferred to the palladium center. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

Heck Reaction: This reaction couples an unsaturated halide with an alkene, also typically catalyzed by palladium. eie.gr

Chan-Lam and Ullmann Couplings: These are often copper-catalyzed reactions for C-N bond formation. The Chan-Lam coupling can proceed, followed by an Ullmann-type intramolecular cyclization, which involves a reductive elimination step from a Cu(III) intermediate to form the product and regenerate a Cu(I) species. beilstein-journals.org

Nickel-Catalyzed Coupling: Nickel catalysts are also used in cross-coupling reactions. The mechanism can involve the reduction of Ni(II) to Ni(0), which then undergoes oxidative addition. Ligand exchange is followed by oxidation to a Ni(III) state, which favors reductive elimination to yield the coupled product and a Ni(I) species. acs.org

Transition-Metal-Free Coupling: Some coupling reactions can be promoted by a strong base like KOtBu without a transition metal. These are thought to proceed via a base-promoted homolytic aromatic substitution (HAS) mechanism, involving the generation of an aryl radical. acs.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods provide insights into the distribution of electrons and energy levels of molecular orbitals, which govern the molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net For a molecule like N-Benzyl-4-(benzyloxy)aniline, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), would be employed to determine the energies and shapes of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). smolecule.compharmaffiliates.com

The HOMO represents the region of the molecule most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a crucial parameter indicating the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity. In analogous Schiff base compounds containing a benzyloxy moiety, the HOMO and LUMO are typically localized over the central aromatic rings and the imine linker, rather than the terminal benzyl (B1604629) or alkyl groups.

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen and nitrogen atoms would be expected to be centers of negative potential (red/yellow areas), while the amine hydrogen would show a positive potential (blue areas), indicating sites prone to electrophilic and nucleophilic attack, respectively. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Schiff Base Data is for an analogous compound, (E)-4-(hexyloxy)-N-(4-(benzyloxy)benzylidene)aniline, and serves as an example of typical DFT-derived values. smolecule.com

| Parameter | Value (eV) |

| EHOMO | -5.78 |

| ELUMO | -1.89 |

| Energy Gap (ΔE) | 3.89 |

The electronic data from DFT calculations are instrumental in predicting a molecule's reactive behavior. The locations of the HOMO and LUMO identify the most probable sites for electrophilic and nucleophilic attack. For instance, in the reduction of a related compound, 1-benzyloxy-4-nitrobenzene, the nitro group is the primary reactive site for hydrogenation, leading to the formation of 4-(benzyloxy)aniline (B124853).

Local reactivity descriptors, such as Fukui functions, can be derived from DFT to quantify the reactivity at specific atomic sites, predicting the selectivity of reactions like electrophilic substitution on the aromatic rings. For this compound, the aniline (B41778) ring is activated by both the amino and benzyloxy groups, and computational analysis could predict the regioselectivity of reactions such as halogenation or nitration. chemsrc.com

Density Functional Theory (DFT) for Molecular Orbitals and Charge Distribution

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the three-dimensional structure and dynamic behavior of molecules, including their preferred shapes and interactions with other molecules.

This compound possesses considerable conformational flexibility due to the rotatable bonds in the N-benzyl and O-benzyl groups. Conformational analysis would involve systematically rotating these bonds to explore the potential energy surface and identify low-energy, stable conformers. The dihedral angles between the planes of the aromatic rings are key parameters. In a study of 4-Benzyloxy-2-nitroaniline, the dihedral angle between its two benzene (B151609) rings was found to be 65.8°. vulcanchem.com Similar calculations for this compound would reveal its most likely three-dimensional shape in the gas phase or in solution, which is crucial for understanding its interaction with biological targets.

Conformational Analysis and Energy Landscapes

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a statistical model correlating the chemical structure of a series of compounds with their biological activity. sigmaaldrich.com This technique is widely used in drug discovery to predict the activity of new compounds and guide lead optimization.

To perform a QSAR study on this compound, one would first need to synthesize a series of derivatives with systematic variations in their structure (e.g., substituting different groups on the aromatic rings). The biological activity of these compounds against a specific target would be measured experimentally.

Next, a set of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic descriptors: Dipole moment, atomic charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, Taft steric parameters.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient), which measures lipophilicity.

Finally, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression would be used to build a mathematical equation linking the descriptors to the observed biological activity. sigmaaldrich.com A successful QSAR model for derivatives of this compound could reveal, for example, that increased hydrophobicity on one ring and specific electronic properties on another are key to enhancing a particular activity. Such a model provides a predictive tool for designing more potent analogues.

Correlation of Structural Features with Functional Attributes

The benzyloxy group is a key structural motif that significantly influences the electronic and steric properties of the molecule. mdpi.com DFT calculations on derivatives have shown that this group can impact the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby affecting its reactivity and spectral properties. researchgate.net For instance, in related chalcone (B49325) derivatives, the presence of a benzyloxy group is a determinant of their solvatochromism and fluorescence characteristics. researchgate.net The ether linkage introduces conformational flexibility, while the phenyl ring contributes to the molecule's hydrophobicity and potential for π-π stacking interactions.

The N-benzyl group further adds to the steric bulk and lipophilicity. acs.org In studies of N-benzylaniline, the phenyl rings are typically oriented nearly perpendicular to each other, which influences the molecule's three-dimensional shape and how it can interact with other molecules or biological targets. researchgate.net The nitrogen atom's lone pair resonance with the aniline ring is a crucial factor for its basicity and nucleophilicity, which can be fine-tuned by substituents on either aromatic ring. researchgate.net The combination of the N-benzyl and 4-benzyloxy groups creates a molecule with significant non-polar surface area, which is often correlated with the ability to cross biological membranes and interact with hydrophobic pockets in proteins.

Quantum mechanical calculations on various aniline derivatives have been used to develop Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models correlate computed molecular descriptors (like electronic, steric, and hydrophobic parameters) with observed biological activity or physicochemical properties such as lipophilicity. researchgate.net For this compound, its considerable size and the presence of hydrogen bond acceptors (N and O atoms) but only one donor (N-H) are critical features that would be quantified in such models to predict its behavior. mdpi.com

Predictive Modeling for Analog Design

Predictive modeling is a cornerstone of modern drug discovery and materials science, enabling the rational design of new molecules with desired properties. Starting from a lead compound like this compound, computational techniques can guide the synthesis of analogs with enhanced activity, selectivity, or improved pharmacokinetic profiles.

Pharmacophore modeling is a common approach where the essential steric and electronic features required for a specific biological interaction are identified. For related inhibitor classes, such as N-benzyl-4-hydroxy-2-quinolone-3-carboxamides, pharmacophore models have been successfully employed to identify key features for PI3Kα inhibition. mdpi.com A similar approach for this compound would define the spatial arrangement of its aromatic rings, hydrogen bond donor/acceptor sites, and hydrophobic regions. This model could then be used to screen virtual libraries for new compounds that match the pharmacophore, or to guide modifications to the parent structure.

Quantitative Structure-Activity Relationship (QSAR) studies build mathematical models that link structural descriptors to activity. For aniline derivatives, QSAR models have been developed to predict properties like lipophilicity (logP), which is crucial for drug absorption. researchgate.net By calculating descriptors for a series of designed this compound analogs (e.g., with different substituents on the phenyl rings), their potential activity and properties could be predicted before committing to chemical synthesis. acs.org

Structure-activity relationship (SAR) studies on related N-benzyl-2-phenylpyrimidin-4-amine derivatives have shown that even small modifications can significantly impact potency. acs.org For example, changing substituents on the phenyl rings can alter electronic properties and steric bulk, leading to improved interactions with a target. acs.org Predictive modeling for this compound analogs would systematically explore this chemical space. For example, modifying the substitution pattern on either the benzyl or benzyloxy rings could lead to derivatives with optimized properties, such as enhanced binding affinity for a specific enzyme. acs.org

The following table outlines how predictive modeling could be applied to design analogs of this compound.

| Modeling Technique | Application to Analog Design | Predicted Outcome | Relevant Analogs/Studies |

|---|---|---|---|

| Pharmacophore Modeling | Identify key interaction features (hydrophobic centers, H-bond acceptors). Screen for new scaffolds. | Novel compounds with potentially similar or improved biological activity. | PI3Kα Inhibitors mdpi.com |

| QSAR | Correlate structural descriptors with activity. Predict potency of virtual analogs. | Prioritization of synthetic targets with high predicted activity. | Aniline Derivatives researchgate.net |

| Structure-Activity Relationship (SAR) Analysis | Systematically modify substituents on aromatic rings to probe interaction space. | Analogs with enhanced potency and selectivity. | USP1/UAF1 Inhibitors acs.org |

In Silico Docking and Ligand-Target Interaction Prediction

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target.

Modeling Interactions with Enzyme Active Sites

Molecular docking studies on compounds structurally related to this compound have provided valuable insights into how it might interact with enzyme active sites. Enzymes such as acetylcholinesterase (AChE), a key target in Alzheimer's disease, are often studied. mdpi.comnih.gov

The benzyloxy moiety is known to play a significant role in binding. In docking studies of coumarin-based AChE inhibitors, the benzyloxy group was observed to occupy the same region as the benzylpiperidine part of the well-known drug donepezil. mdpi.comnih.gov This interaction is often characterized by π-π stacking with aromatic residues in the enzyme's active site, such as Tryptophan (Trp86). nih.gov

The N-benzyl portion of the molecule is also critical for binding. In hybrid molecules containing an N-benzylpiperidine fragment, this group is known to interact with the peripheral anionic site (PAS) of AChE. acs.org For this compound, the N-benzyl group would likely engage in hydrophobic and π-π interactions with residues like Tyrosine (Tyr) and Phenylalanine (Phe) within the active site gorge. mdpi.combozok.edu.tr

A hypothetical binding model for this compound in an enzyme active site like AChE would involve a combination of these interactions:

π-π Stacking: The two phenyl rings of the benzyloxy group and the N-benzyl group could form stacking interactions with aromatic amino acid residues (e.g., Trp, Tyr, Phe). nih.govmdpi.com

Hydrophobic Interactions: The benzyl and benzyloxy fragments would fit into hydrophobic pockets within the active site. mdpi.com

Hydrogen Bonding: The secondary amine (N-H) can act as a hydrogen bond donor, potentially interacting with backbone carbonyls or specific residues like threonine. nih.gov

The table below summarizes common interactions observed for the key functional groups in analogs of this compound.

| Functional Group | Type of Interaction | Interacting Amino Acid Residues (Examples) | Source Study Context |

|---|---|---|---|

| Benzyloxy Group | π-π Stacking | Trp86, Tyr337 | AChE Inhibitors mdpi.comnih.gov |

| N-Benzyl Group | Hydrophobic/π-Alkyl | Trp286, Tyr341 | AChE/BChE Inhibitors mdpi.comacs.org |

| Aniline N-H | Hydrogen Bond (Donor) | Asp74, Thr120 | Cholinesterase Inhibitors mdpi.comnih.gov |

| Ether Oxygen | Hydrogen Bond (Acceptor) | Tyr124 | AChE Inhibitors mdpi.com |

Prediction of Binding Affinity and Specificity

Beyond predicting the binding pose, computational methods can estimate the binding affinity, often expressed as a binding free energy (ΔG) or a docking score, typically in kcal/mol. A more negative value indicates a stronger, more favorable interaction. These predictions are crucial for ranking potential inhibitors and understanding the structural basis for their specificity.

Docking studies on various aniline derivatives have reported a range of binding affinities against different targets. For example, certain pyrazole-aniline derivatives showed docking scores between -8.5 and -9.6 kcal/mol against the DPP-IV enzyme. chemmethod.com In another study, a benzothiazole (B30560) derivative displayed a binding affinity of -8.4 kcal/mol against the DprE1 enzyme from M. tuberculosis. rsc.org For N-benzyl and N-allyl aniline derivatives targeting carbonic anhydrase and acetylcholinesterase, inhibitory constants (Ki) were found to be in the nanomolar range, which corresponds to strong binding affinity. bozok.edu.tr

The specificity of a ligand for one enzyme over another is a critical aspect of drug design. Molecular modeling can help rationalize observed selectivity. For instance, in a study of carbamate (B1207046) inhibitors targeting butyrylcholinesterase (BChE) over AChE, molecular dynamics simulations revealed that differences in the size and composition of the active site gorge accounted for the preferential binding. mdpi.com The larger and more flexible active site of BChE could better accommodate the ligands compared to the more constrained AChE active site. mdpi.com Given the bulky nature of this compound, it could be hypothesized that it might show selectivity for enzymes with larger, more accessible binding pockets.

The following table presents examples of predicted binding affinities for related compounds against various enzyme targets.

| Compound Class | Enzyme Target | Predicted Binding Affinity (kcal/mol) | Computational Method |

|---|---|---|---|

| (Phenyl-1H-pyrazol-4-yl)methylene) aniline derivatives | DPP-IV | -8.5 to -9.6 | Molecular Docking chemmethod.comchemmethod.com |

| Benzothiazole-aniline derivative | DprE1 | -8.4 | Molecular Docking rsc.org |

| Benzyloxyaniline Schiff base derivative | Cyclooxygenase-2 (COX-2) | -10.26 | Molecular Docking researchgate.net |

| Resveratrol (B1683913) | HDAC2 | -6.45 | Molecular Docking mdpi.com |

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly DFT, is an indispensable tool for elucidating reaction mechanisms. It allows for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, providing a detailed picture of how a chemical transformation occurs.

The synthesis of this compound typically involves the N-alkylation of 4-(benzyloxy)aniline with a benzyl halide or the reductive amination of 4-(benzyloxy)benzaldehyde (B125253) with an amine, followed by reduction. A key step is the formation of the N-benzyl bond.

Computational studies on the N-alkylation of aniline with benzyl alcohol, a related transformation, have provided significant mechanistic insight. A study using a niobium oxide catalyst demonstrated through kinetic analysis, solvent effects, and carbocation-trapping experiments that the reaction proceeds via an SN1 mechanism. sioc-journal.cn DFT calculations could be used to model this pathway for the specific synthesis of this compound, involving the formation of a benzyl carbocation intermediate from benzyl alcohol or benzyl halide, which is then attacked by the nucleophilic nitrogen of 4-(benzyloxy)aniline. The polarity of the solvent is shown to be critical in stabilizing this charged intermediate. sioc-journal.cn

Alternatively, an SN2 mechanism could be considered, especially when using a benzyl halide. In this case, the aniline nitrogen would directly attack the benzylic carbon, displacing the halide in a single concerted step. Theoretical models for SN2 reactions at amide nitrogen have been developed, and similar principles would apply to amine nitrogen. orgsyn.org DFT calculations could compare the activation barriers for the SN1 and SN2 pathways under various conditions to determine the most likely mechanism.

For example, a theoretical investigation could model the reaction pathway for the common synthetic route involving 4-(benzyloxy)aniline and benzyl chloride. Key steps for computational analysis would include:

Reactant Complex Formation: Modeling the initial approach of the two reactant molecules.

Transition State Search: Locating the transition state structure for either the SN1 (halide departure) or SN2 (nucleophilic attack) pathway.

Energy Calculation: Determining the activation energy (the energy difference between the reactant complex and the transition state) to predict the reaction rate.

Product Complex: Modeling the final product, this compound, along with the displaced halide ion.

These computational studies provide a molecular-level understanding that complements experimental findings and can be used to optimize reaction conditions for higher yields and fewer byproducts. sioc-journal.cn

Derivatives and Structural Analogues of N Benzyl 4 Benzyloxy Aniline

Systematic Synthesis of N-Benzyl-4-(benzyloxy)aniline Analogues

Modifications involving the N-benzyl group or the substitution pattern on the aniline (B41778) ring are common strategies to create analogues. Examples include the introduction of nitro or ethoxy groups, which significantly alter the electronic properties of the molecule.

N-Benzyl-4-nitroaniline Analogues : The introduction of a nitro group (-NO₂) creates a strong electron-withdrawing effect. The synthesis of N-Benzyl-4-nitroaniline can be achieved by the nitration of N-benzylaniline using a mixture of concentrated sulfuric and nitric acids under controlled temperatures. smolecule.com A related analogue, N-benzyl-2-amino-4-nitroaniline, is synthesized by the refluxing of N-benzyl-2,4-dinitroaniline with ammonium (B1175870) chloride and sodium sulfide (B99878) hydrate (B1144303) in methanol. prepchem.com Another derivative, N-(3,4-dihydroxybenzyl)-4-nitroaniline, has been synthesized and evaluated as a potent urease inhibitor. nih.gov The structure-activity relationship (SAR) analysis for this compound revealed that any modification of the 3,4-dihydroxy group or the 4-nitro group led to a significant decrease in inhibitory potency. nih.gov

N-benzyl-4-ethoxyaniline : Replacing the benzyloxy group with a smaller ethoxy group provides a useful structural comparison. The synthesis of N-benzyl-4-ethoxyaniline can be conducted by reacting 4-ethoxyaniline with benzyl (B1604629) alcohol in the presence of a palladium chloride (PdCl₂) catalyst and lithium hydroxide (B78521) (LiOH) at 100 °C. rsc.org An alternative method involves heating a mixture of 2-ethoxyaniline and 4-benzyl-2-toluene-p-sulphonyloxymethylmorpholine on a steam bath. prepchem.com

Altering the central 4-(benzyloxy)aniline (B124853) structure, either by changing substituent positions or adding new functional groups, yields a diverse range of analogues.

2-hydroxyl-4-benzyloxybenzyl aniline derivatives : A series of these derivatives has been designed and synthesized, primarily for their potential as multifunctional agents in treating Parkinson's disease. bohrium.comnih.gov The synthesis starts from 2,4-dihydroxybenzaldehyde (B120756) and involves multiple steps to produce the final imine resveratrol (B1683913) derivatives. bohrium.com These compounds have shown significant potential, with one derivative, compound 6h, exhibiting excellent inhibitory activity against monoamine oxidase-B (MAO-B) with an IC₅₀ value of 0.014 μM, high antioxidant activity, and the ability to cross the blood-brain barrier. nih.govbioworld.com

3-[3-(Benzyloxy)phenyl]aniline : This analogue features a different substitution pattern on the phenyl rings. Its synthesis can be accomplished through a palladium-catalyzed Buchwald-Hartwig amination, coupling a benzyloxy-substituted aryl halide with an aniline derivative using a Pd(OAc)₂/Xantphos catalyst. Another route involves the benzylation of 3-nitrophenol (B1666305) followed by the chemical reduction of the nitro group to an amine using reagents like iron and ammonium chloride (Fe/NH₄Cl).

The following table summarizes the synthesis of various aniline derivatives with modified cores.

| Derivative Name | Starting Materials | Key Reagents/Catalysts | Reference |

| N-(4-(Benzyloxy)-3-methoxybenzyl)aniline | 4-benzyloxy-3-methoxybenzaldehyde, Aniline | Sodium triacetoxyborohydride (B8407120), Acetic acid | arkat-usa.org |

| N-(3,4-Bis(benzyloxy)benzyl)aniline | 3,4-bis(benzyloxy)benzaldehyde, Aniline | Sodium triacetoxyborohydride, Acetic acid | arkat-usa.org |

| N-(4-(benzyloxy)benzyl)-4-aminoquinolines | 4-(benzyloxy)benzylamine, 2-alkyl-4-chloroquinoline | N,N-diisopropylethylamine (DIPEA) | mdpi.com |

The introduction of varied functional groups, such as unsaturated alkyl chains or imine functionalities, further expands the chemical space of this compound analogues.

Butenyl Analogues : An analogue incorporating a butenyl group is N-Benzyl-4-(benzyloxy)but-2-en-1-amine. smolecule.com A key structural feature is the conjugated double bond within the butenyl segment. smolecule.com Another related derivative, (S)-2-amino-1-{4-[(4-benzyloxy-phenyl)-(3-methyl-but-2-enyl)-amino]-p iperidin-1-yl}-4-methyl-pentan-1-one, was identified as a potent blocker of N-type voltage-sensitive calcium channels. nih.gov

Schiff Bases : Schiff bases, containing a C=N imine group, are readily formed from aniline derivatives. A series of N′-arylidene-6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives were synthesized by reacting a carbohydrazide (B1668358) intermediate with various substituted benzaldehydes. nih.gov This synthesis began with the benzylation of acetaminophen (B1664979), followed by hydrolysis and cyclization to form a key quinolone intermediate. nih.gov Similarly, new Schiff bases have been synthesized from 3-benzyloxy aniline and characterized using various spectroscopic methods. researchgate.net The formation of the azomethine group (C=N) in Schiff bases is critical for their biological activity, as it can form hydrogen bonds with active sites in microorganisms. sysrevpharm.org

Modifications of the 4-(Benzyloxy)aniline Core (e.g., 2-hydroxyl-4-benzyloxybenzyl aniline derivatives, 3-[3-(Benzyloxy)phenyl]aniline)

Structure-Reactivity and Structure-Function Relationship Studies

Investigating the relationships between the chemical structure of these analogues and their reactivity or biological function is a primary goal of their synthesis. These studies elucidate how substituent effects and other molecular properties govern the behavior of the compounds.

The nature and position of substituents on the aromatic rings significantly influence the chemical reactivity of the analogues.

Electronic Effects : The reactivity of the benzene (B151609) rings towards electrophilic substitution is heavily dependent on the electronic nature of the substituents. Activating groups (e.g., -OH, -OR, -NH₂) increase the rate of reaction compared to unsubstituted benzene by donating electron density and stabilizing the carbocation intermediate. libretexts.org Conversely, deactivating groups (e.g., -NO₂, -CN) slow the reaction down. libretexts.org For instance, the benzyloxy group is electron-donating, making the attached aromatic ring more susceptible to electrophilic attack. In contrast, the nitro group in N-benzyl-4-nitroaniline analogues makes the aniline ring much less reactive. smolecule.com

Reactivity of the Benzylic Position : The methylene (B1212753) group of the N-benzyl moiety exhibits enhanced reactivity due to the stabilization of benzylic radicals, cations, or anions by the adjacent phenyl ring. wikipedia.org This enhanced reactivity allows for selective functionalization at the benzylic position, such as oxidation to a carbonyl group or halogenation. wikipedia.org

Both the size (steric) and electronic properties of substituents play a critical role in how these molecules interact with biological targets or other molecules.

Steric Hindrance : The benzyloxy group introduces significant steric bulk, which can influence both reactivity and intermolecular interactions. This steric hindrance can affect how a molecule fits into the active site of an enzyme or receptor. For example, in the design of BINOL derivatives, the benzyloxy group was noted to create steric hindrances that could be leveraged for molecular recognition. researchgate.net

Electronic and Lipophilic Character : The benzyloxy group also imparts lipophilicity (fat-solubility) to the molecule, which can affect properties like membrane permeability. The electronic nature of substituents governs non-covalent interactions crucial for molecular recognition, such as hydrogen bonding and pi-stacking. In a study of cholinesterase inhibitors, the steric and electrostatic features of a benzyloxycarbonyl group were found to be favorable for binding to the target enzyme. mdpi.com Similarly, in N-(alkoxy)-N-(acyloxy)benzamides, electronic effects render the amide nitrogen electrophilic, enabling substitution reactions with various nucleophiles like aniline. orgsyn.org The specific combination of a benzyl group and a nitro group in N-Benzyl-4-nitroaniline leads to unique nonlinear optical properties not seen in simpler analogues, a direct result of its specific electronic arrangement. smolecule.com

The following table presents activity data for selected derivatives, illustrating structure-function relationships.

| Compound/Derivative Class | Target/Assay | Key Finding/Activity | Reference |

| 2-hydroxyl-4-benzyloxybenzyl aniline derivative (6h) | MAO-B Inhibition | IC₅₀ = 0.014 μM | nih.gov |

| (S)-2-amino-1-{4-[(4-benzyloxy-phenyl)-(3-methyl-but-2-enyl)-amino]-p iperidin-1-yl}-4-methyl-pentan-1-one (11) | N-type Calcium Channel Blockade | IC₅₀ = 0.67 μM | nih.gov |

| N-(3,4-dihydroxybenzyl)-4-nitroaniline (4) | H. pylori Urease Inhibition | IC₅₀ = 0.62 μM | nih.gov |

| N′-Arylidene-6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbohydrazides (20-24) | Anti-HCV Replicon Assay | EC₅₀ = 35 to 120 µM | nih.gov |

Impact of Substituent Effects on Chemical Transformations

Comparative Analysis with Related Aryl Amine Systems

The chemical properties and biological activities of this compound can be better understood by comparing it with structurally related N-benzylaniline systems. The introduction of different substituents at the para-position of the aniline ring and the evolution of the broader 4-benzyloxy-benzylamino chemotype offer valuable insights into structure-activity relationships (SAR).

Insights from N-Benzylanilines with Varied Para-Substituents

The nature of the substituent at the para-position of the aniline ring in N-benzylaniline derivatives significantly influences their metabolic fate and biological activity. Research on the in vitro metabolism of N-benzylanilines has shown that the electronic and steric properties of these substituents dictate the metabolic pathways. nih.govcapes.gov.br

For instance, N-benzylanilines with electron-withdrawing groups such as cyano (-CN) or nitro (-NO2) at the para-position are primarily metabolized through N-debenzylation. nih.govcapes.gov.br In contrast, the presence of electron-donating groups like methyl (-CH3) leads to a more complex metabolic profile, including the formation of amide and nitrone metabolites in addition to dealkylation products. nih.govcapes.gov.br

The table below summarizes the metabolic pathways of various para-substituted N-benzylanilines, highlighting the influence of the substituent's electronic nature.

| Substituent (Para-position) | Electron-donating/withdrawing | Primary Metabolic Pathway(s) | Ref |

| -H | Neutral | N-debenzylation, para-hydroxylation | nih.gov |

| -CH3 | Electron-donating | N-debenzylation, Amide & Nitrone formation | nih.govcapes.gov.br |

| -CN | Electron-withdrawing | N-debenzylation | nih.govcapes.gov.br |

| -NO2 | Electron-withdrawing | N-debenzylation | nih.govcapes.gov.br |

| -OCH3 | Electron-donating | Not specified | |

| -Cl | Electron-withdrawing (inductive), Electron-donating (resonance) | Not specified |

This table is a representation of findings from cited research and may not be exhaustive.

These metabolic differences are crucial in drug design, as they affect the compound's half-life, bioavailability, and potential for generating active or toxic metabolites. The benzyloxy group in this compound, being electron-donating through resonance, would be expected to influence its metabolism in a manner more akin to the methyl-substituted analogue, though its larger size could introduce steric effects that also modulate its interaction with metabolic enzymes.

Furthermore, studies on N-benzylideneaniline derivatives, which are structurally related, have shown that the nature and position of substituents are critical for their biological activities, such as antibacterial and antifungal properties. researchgate.net For example, a relationship has been observed between the size of the substituent at the 4-position of the aniline ring and antitubulin activity, with smaller substituents leading to greater potency. researchgate.net

Evolution of the 4-Benzyloxy-benzylamino Chemotype

The 4-benzyloxy-benzylamino moiety, a core feature of this compound, has been identified as a significant "chemotype" in drug discovery, particularly in the development of agonists for the peroxisome proliferator-activated receptor alpha (PPARα). acs.orgnih.govdoi.org PPARα is a key regulator of lipid metabolism and inflammation, making it a valuable target for diseases like diabetic retinopathy and age-related macular degeneration. acs.orgnih.gov

The evolution of this chemotype has been driven by systematic structure-activity relationship (SAR) studies. Researchers have synthesized and evaluated a wide range of analogues to enhance potency and selectivity for PPARα. acs.orgnih.gov These studies have revealed that modifications to various parts of the 4-benzyloxy-benzylamino scaffold can have profound effects on its biological activity.

A key finding in the development of these PPARα agonists was that the 4-benzyloxy-benzylamino chemotype deviates from the classical fibrate drugs. doi.org For instance, the incorporation of a traditional α-gem-dimethyl carboxylate "headgroup," a common feature in fibrates, led to a decrease in potency and a loss of isoform selectivity in the context of the 4-benzyloxy-benzylamino scaffold. doi.org This highlights the unique SAR landscape of this chemotype.

The following table presents a selection of analogues from the 4-benzyloxy-benzylamino chemotype and their reported activities, illustrating the evolution towards potent and selective PPARα agonists.

| Compound | Key Structural Features | Biological Activity (PPARα) | Ref |

| Lead Compound (4a) | Basic 4-benzyloxy-benzylamino scaffold | First-generation lead with in vivo efficacy | acs.orgnih.gov |

| Analogue 10 | Modified headgroup | ≥20-fold selectivity for hPPARα over hPPARδ and hPPARγ | doi.org |

| Analogue 22 | Contains fibrate "head-group" | Pan-agonist (lacks selectivity) | doi.org |

| Analogue 4u | Second-generation analogue | Cellular potency <50 nM, >2,700-fold selectivity for PPARα | acs.orgnih.gov |

The compounds listed are examples from the cited literature to illustrate the evolution of the chemotype.

Applications in Chemical Research and Beyond

Role as a Versatile Intermediate in Complex Organic Synthesis

The utility of the N-Benzyl-4-(benzyloxy)aniline scaffold is prominently demonstrated in its role as an intermediate, enabling the construction of a wide array of complex organic molecules. The presence of both benzyl (B1604629) and benzyloxy groups can influence the molecule's reactivity and solubility, making it a key building block in multi-step synthetic sequences. gla.ac.uk

Building Blocks for Pharmaceutical Precursors

The this compound framework is integral to the synthesis of various pharmaceutical precursors, leading to compounds with significant therapeutic potential.

One notable application is in the creation of antitubercular agents. Researchers have synthesized a series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines and tested their efficacy against Mycobacterium tuberculosis. orgsyn.orgnih.gov Two compounds from this series, particularly those featuring chlorine or fluorine on the benzyloxy ring, demonstrated minimal inhibitory concentrations (MICs) of 2.7 µM and 2.8 µM, respectively, which are comparable to the first-line tuberculosis drug, isoniazid. orgsyn.org These compounds were also found to be selective for the bacillus with low cytotoxicity against mammalian cell lines. orgsyn.orgnih.gov

The scaffold is also a key intermediate in the synthesis of the third-generation selective estrogen receptor modulator (SERM), bazedoxifene (B195308), which is used for managing postmenopausal osteoporosis. preprints.orgresearchgate.net Synthetic routes to bazedoxifene intermediates involve the cyclization of 4-(benzyloxy)aniline (B124853) with 2-bromo-1-[4-(benzyloxy)phenyl]-1-propanone to form the core indole (B1671886) structure. researchgate.netmolaid.com Another patented method describes the reductive amination of a 4-formyl phenoxy derivative with 4-benzyloxyaniline to prepare an N-(4-benzyl)-4-benzyloxyaniline derivative, which then undergoes ring formation to yield a key indole intermediate for bazedoxifene. rsc.org

Furthermore, analogues based on the 4-benzyloxyaniline structure have been developed as neuronal N-type calcium channel blockers, highlighting the versatility of this chemical class in generating precursors for neurologically active agents.

Table 1: Examples of Pharmaceutical Precursors Derived from the this compound Scaffold

| Target Pharmaceutical Class | Key Intermediate/Derivative | Relevant Finding | Reference |

|---|---|---|---|

| Antitubercular Agents | N-(4-(benzyloxy)benzyl)-4-aminoquinolines | Lead compounds showed MIC values as low as 2.7 µM against M. tuberculosis. | orgsyn.org |

| Selective Estrogen Receptor Modulators (SERMs) | 5-Benzyloxy-2-(4-(benzyloxyphenyl)-3-methyl-1H-indole | A crucial intermediate for the synthesis of Bazedoxifene. | molaid.comrsc.org |

| N-Type Calcium Channel Blockers | 4-(4-benzyloxylphenyl)piperidine structures | Analogues developed as potent blockers with anticonvulsant and analgesic properties. |

Synthesis of Heterocyclic Compounds (e.g., Quinoline (B57606) derivatives, Oxindoles, Pyrimidine (B1678525) derivatives)

The chemical reactivity of this compound and its parent aniline (B41778) makes it a valuable precursor for a variety of heterocyclic systems.

Quinoline Derivatives: The synthesis of quinoline-based structures frequently employs this aniline derivative. For instance, N-[4-(benzyloxy)phenyl]-2-hydroxyquinoline-4-carboxamide is prepared by first synthesizing 4-(benzyloxy)aniline, which is then condensed with diethyl ethoxymethylenemalonate, followed by cyclization. Another approach involves a Brønsted acid-catalyzed, metal-free cross-dehydrogenative coupling of N-benzyl aniline with arylacetylenes under an oxygen atmosphere to produce substituted quinolines. This highlights the utility of the N-benzyl aniline moiety in constructing the quinoline core. Additionally, as mentioned previously, N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized via nucleophilic aromatic substitution between 2-alkyl-4-chloroquinolines and 4-(benzyloxy)benzylamines. orgsyn.org